molecular formula C17H17NO4 B5601405 N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B5601405
M. Wt: 299.32 g/mol
InChI Key: WHWDPUPSZNMRSA-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a 3-acetylphenyl group attached to the nitrogen atom of the acetamide backbone and a 2-methoxyphenoxy moiety at the carbonyl-adjacent position. This compound is hypothesized to serve as an intermediate in pharmaceutical synthesis or as a candidate for biological activity studies, given its structural resemblance to other bioactive acetamides .

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)13-6-5-7-14(10-13)18-17(20)11-22-16-9-4-3-8-15(16)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWDPUPSZNMRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group and a methoxyphenoxy moiety, which contribute to its lipophilicity and potential interaction with biological targets. The structural formula can be represented as follows:

C16H17NO4\text{C}_{16}\text{H}_{17}\text{N}\text{O}_4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methoxy groups enhance binding affinity, potentially modulating various biological pathways. Research indicates that compounds with similar structures often act as inhibitors for voltage-gated sodium channels (Nav), particularly Nav 1.7, which is implicated in pain signaling pathways .

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies conducted on related phenoxyacetamides demonstrated their efficacy against various microbial strains, suggesting a potential application in treating infections .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays indicate that it may inhibit pro-inflammatory cytokine production, which is crucial in managing conditions like arthritis and other inflammatory diseases.

3. Analgesic Effects

Due to its potential as a Nav channel inhibitor, this compound may offer analgesic effects, particularly in neuropathic pain conditions. This aligns with findings that highlight the role of sodium channel blockers in alleviating pain associated with conditions such as diabetic neuropathy and post-herpetic neuralgia .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the disc diffusion method. The results indicated a significant zone of inhibition against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anti-inflammatory Activity

In another study assessing anti-inflammatory properties, this compound was tested on LPS-induced RAW264.7 macrophages. The compound significantly reduced TNF-α levels, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-α Levels (pg/mL)
Control250
N-(3-acetylphenyl)...150

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Phenoxy Substituent

The 2-methoxyphenoxy group in the target compound differentiates it from analogs with alternative phenoxy substituents:

Compound Name Phenoxy Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-(3-acetylphenyl)-2-(2-methoxyphenoxy)acetamide 2-methoxy ~C₁₉H₁₉NO₄ ~325.4 Hypothesized intermediate or drug candidate
N-(3-acetylphenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide 2-isopropyl, 5-methyl C₂₀H₂₃NO₃ 325.41 ChemSpider ID: 2066924; potential synthetic intermediate
2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide 4-chloro, 3-methyl Varies Varies Antimicrobial activity
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) 4-nitro C₁₇H₁₆ClN₂O₄ 366.8 Anticancer, anti-inflammatory, analgesic

Variations in the Acetamide Nitrogen Substituent

The 3-acetylphenyl group on the acetamide nitrogen contrasts with other nitrogen-bound substituents in similar compounds:

Compound Name Nitrogen Substituent Key Findings Reference
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 5-(methylthio)-1,3,4-thiadiazol-2-yl Yield: 72%; MP: 135–136°C
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) 5-(benzylthio)-1,3,4-thiadiazol-2-yl Yield: 85%; MP: 135–136°C
2-(4-(Benzo[d]thiazol-2-yl)-2-methoxyphenoxy)-N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)acetamide (14-19) Tetrahydroacridin-9-ylaminoalkyl Multitarget potential (e.g., acetylcholinesterase inhibition)
N-((4-bromo-3-methoxyphenyl)carbamoyl)-2-(2-methoxyphenoxy)acetamide 4-bromo-3-methoxyphenylcarbamoyl Talin protein binding; anti-proliferative effects

Key Insight : Nitrogen substituents influence bioactivity and physicochemical properties. Thiadiazolyl groups (e.g., 5k, 5m) may enhance metabolic resistance, while aromatic or heterocyclic substituents (e.g., tetrahydroacridinyl) improve target binding .

Anticancer and Anti-inflammatory Potential
  • Compound 3c (): Exhibited IC₅₀ values of 12.3 μM (MCF-7), 14.7 μM (SK-N-SH), and 65% inhibition in anti-inflammatory assays .
  • Talin Modulator (): Inhibited human aortic smooth muscle cell proliferation and migration at 10 μM, suggesting cardiovascular applications .
Antimicrobial and Cytotoxic Activity
  • Compound 14-19 (): Demonstrated cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 μM for acetylcholinesterase inhibition) .
  • 2-(4-Chloro-3-methylphenoxy)acetamide derivatives (): Moderate antifungal activity against Candida albicans (MIC: 25–50 μg/mL) .

Physicochemical Properties

Compound Name Melting Point (°C) Yield (%) Solubility (Predicted) Reference
This compound Not reported Moderate (logP ~3.5)
5k 135–136 72 Low (logP ~4.2)
5m 135–136 85 Low (logP ~4.8)
3c Not reported 68 Moderate (logP ~3.9)

Key Insight : Higher lipophilicity (logP >4) in thiadiazolyl derivatives (5k, 5m) may limit bioavailability compared to the target compound’s predicted logP of ~3.5 .

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